molecular formula C12H12OS B8338150 2-Ethyl-3-acetyl-benzo[b]thiophene

2-Ethyl-3-acetyl-benzo[b]thiophene

Cat. No. B8338150
M. Wt: 204.29 g/mol
InChI Key: CMPLHZPYZGJIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-3-acetyl-benzo[b]thiophene is a useful research compound. Its molecular formula is C12H12OS and its molecular weight is 204.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-3-acetyl-benzo[b]thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-3-acetyl-benzo[b]thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Ethyl-3-acetyl-benzo[b]thiophene

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

1-(2-ethyl-1-benzothiophen-3-yl)ethanone

InChI

InChI=1S/C12H12OS/c1-3-10-12(8(2)13)9-6-4-5-7-11(9)14-10/h4-7H,3H2,1-2H3

InChI Key

CMPLHZPYZGJIMD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2S1)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a one-litre flask fitted with a mechanical stirrer and a dropping-funnel, 32.45 g (0.2 mol) of 2-ethyl-benzo[b]thiophene and 14.3 ml of acetyl chloride were introduced with 400 ml of dichloroethane. After the solution was cooled to between 5 and 10° C by means of an ice-bath, 23.2 ml (0.2 mol) of stannic chloride were introduced through the dropping-funnel. The mixture was then allowed to return to room temperature and was stirred for about 14 hours. The complex so formed was then hydrolysed with diluted hydrochloric acid. The organic and aqueous phases were separated by decantation and the aqueous phase was extracted with ether. The ethereal fraction was then added to the organic phase and the mixture was washed with water and evaporated to dryness to give, after distillation between 124°-134° C (0.01 mm/Hg), 31.3 g of 2-ethyl-3-acetyl-benzo[b]thiophene. Yield 765%.
Quantity
32.45 g
Type
reactant
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannic chloride
Quantity
23.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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